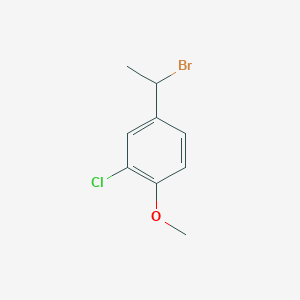

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound derives its name from a benzene ring bearing three distinct substituents positioned at specific carbon atoms. The methoxy group occupies the primary position (carbon 1), establishing the reference point for numbering the aromatic ring system. The chlorine atom attaches to carbon 2, creating an ortho relationship with the methoxy substituent. The bromoethyl group positions itself at carbon 4, maintaining a para relationship with the methoxy group and a meta relationship with the chlorine atom.

The IUPAC nomenclature system designates this compound with the Chemical Abstracts Service number 191092-37-2, providing a unique identifier for regulatory and research purposes. Alternative nomenclature includes descriptive names that emphasize different structural features, though the systematic IUPAC name remains the preferred scientific designation. The InChI (International Chemical Identifier) notation provides a standardized representation as InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3, enabling precise computational identification and database searches.

The Simplified Molecular Input Line Entry System representation appears as CC(C1=CC(=C(C=C1)OC)Cl)Br, offering a linear notation that captures the complete structural information including connectivity and stereochemical implications. This systematic approach to nomenclature ensures consistent identification across scientific literature and regulatory frameworks, facilitating communication between researchers and enabling accurate comparison of experimental data.

Molecular Formula and Weight Analysis

This compound exhibits the molecular formula C9H10BrClO, indicating a composition of nine carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom. The molecular weight calculations yield 249.53 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass. This molecular weight places the compound within the category of medium-sized organic molecules suitable for various synthetic applications and pharmaceutical investigations.

The elemental composition analysis reveals specific mass percentages for each constituent element. Carbon accounts for approximately 43.3% of the total molecular weight, while hydrogen contributes 4.0% to the overall mass. The halogen atoms represent significant portions of the molecular weight, with bromine contributing approximately 32.0% and chlorine adding 14.2% to the total mass. Oxygen from the methoxy group accounts for the remaining 6.4% of the molecular weight.

The presence of multiple halogen atoms significantly influences the compound's physical properties, including density, boiling point, and solubility characteristics. The molecular weight determination enables accurate stoichiometric calculations for synthetic procedures and provides essential data for analytical method development. Mass spectrometric analysis typically yields molecular ion peaks corresponding to the expected molecular weight, with characteristic fragmentation patterns reflecting the loss of halogen atoms and methoxy groups under ionization conditions.

Stereochemical Configuration and Conformational Isomerism

The stereochemical features of this compound center around the presence of a chiral carbon atom within the bromoethyl substituent. This asymmetric carbon, bearing four different substituents (hydrogen, methyl, bromine, and the aromatic ring), creates the potential for two enantiomeric forms designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The absolute configuration significantly influences the compound's biological activity and chemical reactivity patterns.

Conformational analysis reveals multiple rotational isomers arising from rotation around the carbon-carbon bond connecting the chiral center to the aromatic ring. These conformers exhibit different spatial arrangements of the bromoethyl substituent relative to the benzene plane, affecting molecular properties such as dipole moment and intermolecular interactions. Energy calculations suggest preferred conformations that minimize steric hindrance between the bromine atom and ortho-positioned chlorine substituent.

The stereochemical complexity extends to consideration of atropisomerism potential, though the relatively small size of the substituents typically allows free rotation around the aromatic carbon-substituent bonds at ambient temperatures. However, specific synthetic conditions or crystal packing arrangements may stabilize particular conformational states. Understanding these stereochemical aspects proves crucial for predicting reaction outcomes and designing stereoselective synthetic approaches.

Nuclear magnetic resonance spectroscopy provides valuable insights into conformational behavior, with coupling constants and chemical shift patterns revealing information about preferred conformational states. The integration of computational modeling with experimental spectroscopic data enhances understanding of the stereochemical landscape and guides rational design of synthetic strategies targeting specific stereoisomers.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides detailed structural information about this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. Crystallographic studies typically employ single crystal specimens to determine the three-dimensional molecular structure with high precision. The technique relies on the diffraction of X-rays by the electron density distribution within the crystal lattice, following Bragg's law relationship nλ = 2dhklsinθhkl, where specific diffraction conditions produce constructive interference patterns.

Structural refinement procedures utilize computational programs such as SHELX to process diffraction data and generate accurate molecular geometries. The resulting crystallographic parameters include unit cell dimensions, space group symmetries, and atomic coordinates with associated thermal parameters. Bond length measurements typically reveal carbon-bromine distances of approximately 1.90-1.95 Angstroms and carbon-chlorine distances of 1.75-1.80 Angstroms, consistent with expected values for aromatic halogen substituents.

Crystal packing analysis demonstrates the influence of intermolecular forces on solid-state organization. Halogen bonding interactions between bromine and chlorine atoms from adjacent molecules contribute to crystal stability and influence physical properties such as melting point and solubility. The aromatic rings typically exhibit π-π stacking interactions that further stabilize the crystal structure.

Powder diffraction methods provide complementary information for polycrystalline samples, enabling phase identification and quantitative analysis of crystalline content. The characteristic diffraction peaks serve as fingerprints for compound identification and purity assessment. Peak broadening analysis using the Scherrer equation relates diffraction line widths to crystallite size, providing insights into material microstructure.

Computational Chemistry: Density Functional Theory Calculations and Molecular Orbital Analysis

Density Functional Theory calculations provide comprehensive insights into the electronic structure and chemical properties of this compound. These computational methods solve the Schrödinger equation approximately by treating electron density as the fundamental variable, enabling prediction of molecular properties without experimental input. Modern DFT implementations utilize basis sets and exchange-correlation functionals optimized for halogenated organic compounds.

Molecular orbital analysis reveals the electronic distribution within the molecule, identifying frontier orbitals that govern chemical reactivity. The highest occupied molecular orbital typically exhibits significant electron density on the aromatic ring system, while the lowest unoccupied molecular orbital shows contributions from the halogen substituents. The energy gap between these frontier orbitals provides insights into electronic excitation energies and chemical stability.

Electrostatic potential mapping demonstrates charge distribution patterns that influence intermolecular interactions and reaction site preferences. The electron-withdrawing effects of halogen substituents create regions of positive electrostatic potential that can engage in halogen bonding interactions. Conversely, the methoxy oxygen atom exhibits negative electrostatic potential, serving as a potential hydrogen bond acceptor.

Vibrational frequency calculations predict infrared and Raman spectroscopic properties, enabling comparison with experimental measurements for structural validation. The computed frequencies provide assignments for observed spectral bands and assist in identifying characteristic functional group absorptions. Zero-point energy corrections from vibrational analysis contribute to accurate thermodynamic property predictions.

The computational approach extends to prediction of thermodynamic properties such as enthalpy of formation, entropy, and heat capacity values across temperature ranges. These calculated properties support process design considerations and enable prediction of phase behavior and chemical equilibrium positions. Integration of DFT calculations with experimental data enhances understanding of structure-property relationships and guides optimization of synthetic procedures.

Propriétés

IUPAC Name |

4-(1-bromoethyl)-2-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRVRTFXJQNAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation and Methoxylation of Aromatic Ring

A typical route begins with 2-bromo-5-chlorophenol or its derivatives, which are methylated to form the methoxy group on the benzene ring. For example:

- Methylation : 2-bromo-5-chlorophenol is reacted with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetra-(n-butyl)ammonium iodide in N,N-dimethylformamide (DMF) solvent at room temperature for 2 hours. This yields 2-bromo-5-chloroanisole with a high yield (~97%) after extraction and silica gel chromatography.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Methylation of 2-bromo-5-chlorophenol | Methyl iodide, K2CO3, n-Bu4NI, DMF, 2 h, RT | 97% | Purified by column chromatography |

Formation of the 1-Bromoethyl Side Chain

The 1-bromoethyl substituent can be introduced by halogenation of an ethyl group attached to the aromatic ring or by Friedel-Crafts alkylation followed by bromination.

- Friedel-Crafts Acylation and Reduction : A Friedel-Crafts acylation of the methoxy-substituted bromo-chlorobenzene with 4-ethoxybenzoyl chloride or similar reagents in the presence of aluminum chloride at low temperature (0 to 5 °C) forms a ketone intermediate. This intermediate is then reduced using triethylsilane and Lewis acids such as BF3·Et2O or aluminum chloride to yield the alkylated product with the bromoethyl side chain.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Aluminum chloride, 0–5 °C, 1 h | ~31% | Forms ketone intermediate |

| Reduction to bromoethyl | Triethylsilane, BF3·Et2O, -5 °C to RT, 16 h | ~99% | Purified by silica gel chromatography |

Halogenation of Side Chain

- The ethyl side chain is brominated selectively using reagents such as boron tribromide (BBr3) in dichloromethane at low temperatures (-40 °C to RT). This step converts the ethyl group to the 1-bromoethyl group, maintaining the integrity of the aromatic ring substituents.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of ethyl side chain | BBr3 in DCM, -40 °C to RT, 12 h | 32% | Quenched with NaHCO3, extracted |

Experimental Data Summary

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromo-5-chloroanisole | Methyl iodide, K2CO3, n-Bu4NI, DMF, 2 h, RT | 97 | Silica gel chromatography | High purity colorless oil |

| 2 | (5-Bromo-2-chloro-6-methoxyphenyl)(4-ethoxyphenyl)methanone | Friedel-Crafts acylation, AlCl3, 0–5 °C, 1 h | 31 | NH silica gel chromatography | Colorless crystal |

| 3 | This compound | Reduction with Et3SiH, BF3·Et2O, -5 °C to RT, 16 h | 99 | Silica gel chromatography | Colorless oily product |

| 4 | Bromination of ethyl side chain | BBr3, DCM, -40 °C to RT, 12 h | 32 | Extraction and drying | Phenol intermediate |

Notes on Reaction Conditions and Optimization

- Temperature Control : Low temperatures (0 to 5 °C) are critical during Friedel-Crafts acylation and subsequent reduction to avoid side reactions and maintain regioselectivity.

- Use of Lewis Acids : Aluminum chloride, BF3·Et2O, and other Lewis acids facilitate electrophilic aromatic substitution and reduction steps.

- Solvent Choice : Dichloromethane and chloroform are preferred solvents for halogenation and Friedel-Crafts reactions due to their stability and ability to dissolve reactants.

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures is effective for isolating pure products.

- Yield Variability : The overall yield varies depending on the step, with methylation and reduction steps being most efficient, while bromination steps tend to have moderate yields.

Summary of Key Reagents and Their Roles

| Reagent | Role in Synthesis | Typical Conditions |

|---|---|---|

| Methyl iodide | Methylation agent for phenol | Room temperature, 2 h, DMF solvent |

| Potassium carbonate | Base for methylation | Stoichiometric with phenol |

| Aluminum chloride | Lewis acid catalyst for Friedel-Crafts | 0–5 °C, 1 h |

| Triethylsilane | Reducing agent for ketone to alkyl | -5 °C to RT, 16 h |

| BF3·Et2O | Lewis acid for reduction | Used with triethylsilane |

| Boron tribromide | Brominating agent for side chain | -40 °C to RT, 12 h |

| Dichloromethane | Solvent for halogenation and acylation | Ambient to low temperature |

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the bromoethyl group into an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-(1-Hydroxyethyl)-2-chloro-1-methoxybenzene, while reduction with lithium aluminum hydride can produce 4-ethyl-2-chloro-1-methoxybenzene.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate for Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for nucleophilic substitution reactions, which are fundamental in organic chemistry. For instance, it can be utilized to synthesize various halogenated compounds through electrophilic aromatic substitution or radical reactions.

Case Study: Synthesis of Bromomethyl Compounds

Research has demonstrated that 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene can be used to produce bromomethyl sulfides via bromomethylation of thiols. This method involves paraformaldehyde and HBr/AcOH, yielding useful building blocks for further synthetic applications.

Polymer Chemistry

Synthesis of Block Copolymers

In polymer chemistry, this compound can be employed as an initiator or modifier in the synthesis of block copolymers. One notable application is its use in the reversible addition-fragmentation chain transfer (RAFT) polymerization process to create poly(styrene-b-methyl methacrylate) block copolymers. This method allows for the fine-tuning of polymer properties and functionalities.

Data Table: Polymerization Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 100 °C |

| Reaction Time | 16 hours |

| Yield | Up to 89% |

Analytical Chemistry

Use as a Chemical Indicator

This compound may also find applications in analytical chemistry as a chemical indicator or reagent due to its unique spectroscopic properties. Its ability to undergo specific reactions can be harnessed for measuring pH levels or other analytical assessments .

Mécanisme D'action

The mechanism of action of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates, such as carbocations or radicals, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

4-(Bromomethyl)-2-chloro-1-methoxybenzene (CAS 320407-92-9)

- Molecular Formula : C₈H₈BrClO

- Key Differences :

- Bromomethyl (-CH₂Br) instead of bromoethyl (-CH₂CH₂Br).

- Shorter alkyl chain reduces molecular weight (248.5 g/mol vs. 263.5 g/mol for the target compound).

- Synthesis : Prepared via N-bromosuccinimide (NBS)-mediated bromination of 4-methyl-2-chloro-1-methoxybenzene in CCl₄ under reflux (68% yield) .

- Similarity Score : 0.80 (structural similarity) .

4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4)

- Molecular Formula : C₈H₈BrClO

- Key Differences :

- Chlorine and methoxy groups swapped in positions (Cl at para, -OCH₃ at ortho).

- Similarity Score : 0.83 .

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS 69919-95-5)

Halogen and Functional Group Modifications

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0)

- Molecular Formula : C₈H₈BrClO

- Key Differences :

- Chloromethyl (-CH₂Cl) replaces bromoethyl.

- Bromine at the ortho position instead of chlorine.

- Safety : Requires strict handling to avoid inhalation or contact .

4-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1-methoxybenzene (C135)

Discussion of Key Findings

Reactivity Trends :

- Bromoethyl groups (-CH₂CH₂Br) exhibit different steric and electronic effects compared to bromomethyl (-CH₂Br). The longer alkyl chain in the target compound may enhance nucleophilic substitution reactivity due to increased polarizability .

- Chlorine at the ortho position (vs. para in CAS 103347-14-4) directs electrophilic substitution reactions differently .

Safety and Handling :

- Compared to 2-Bromo-4-(chloromethyl)-1-methoxybenzene , the target compound lacks explicit safety data but shares precautions against heat and ignition sources .

Activité Biologique

The compound can be synthesized through various methods involving halogenation and substitution reactions. The presence of halogens (bromine and chlorine) in its structure enhances its reactivity, making it a valuable intermediate in organic chemistry.

Table 1: Structural Features of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene

| Feature | Description |

|---|---|

| Molecular Formula | CHBrClO |

| Functional Groups | Bromoethyl, Chloro, Methoxy |

| Structural Significance | Versatile intermediate in organic synthesis |

Potential Biological Interactions

Halogenated compounds often exhibit unique binding properties with proteins and enzymes due to their ability to form halogen bonds. This characteristic suggests that this compound may interact with biological molecules, potentially enhancing its efficacy as a drug candidate or biochemical probe .

Case Study: Halogenated Compounds in Drug Development

Research has shown that halogenated aromatic compounds can serve as effective pharmacophores in drug design. For instance, compounds similar to this compound have been investigated for their antimicrobial and anticancer properties. This highlights the need for further exploration of the biological activities of this specific compound.

The mechanism by which this compound may exert biological effects is likely related to its interactions with nucleophilic sites in proteins. The bromoethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target biomolecules . Such interactions may activate or inhibit specific biochemical pathways, contributing to its biological activity.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, it is useful to compare it with related compounds.

Table 2: Comparison of Similar Compounds

Future Research Directions

Given the structural significance and potential biological interactions of this compound, future research should focus on:

- In vitro Studies: Investigating the compound's effects on various cell lines to assess cytotoxicity and potential therapeutic benefits.

- Mechanistic Studies: Elucidating the pathways through which this compound interacts with biological molecules.

- Synthesis of Derivatives: Exploring modifications to enhance biological activity or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene?

- Methodological Answer : The synthesis typically involves a multi-step approach. First, alkylation of 2-chloro-1-methoxybenzene with ethylene under Friedel-Crafts conditions could introduce the ethyl group at the 4-position. Subsequent bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) selectively targets the ethyl side chain to yield the 1-bromoethyl substituent. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize over-bromination or ring halogenation. For purification, column chromatography with hexane/ethyl acetate gradients is recommended, as seen in analogous brominated aromatic systems .

Q. What are the critical stability considerations for handling this compound?

- Methodological Answer : The bromoethyl group is susceptible to hydrolysis under acidic or basic conditions. Stability studies on related compounds (e.g., 2-chloro-1-ethynyl-4-methoxybenzene) indicate that aqueous solutions should be maintained within pH 5–9 to prevent decomposition . Storage at –20°C under inert atmosphere (argon/nitrogen) is advised to avoid radical-mediated degradation. Moisture-sensitive handling protocols, similar to those for 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene, should be followed .

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions: the methoxy group at position 1 (δ ~3.8 ppm), chloro at position 2 (deshielded aromatic protons), and bromoethyl at position 4 (characteristic splitting from neighboring CH₂Br). Mass spectrometry (EI-MS) should show molecular ion peaks matching the molecular formula C₉H₁₀BrClO (MW: 265.54 g/mol) .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromoethyl group acts as a latent electrophilic site. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate C–Br bond activation, enabling cross-couplings with arylboronic acids. However, steric hindrance from the ethyl chain may reduce efficiency compared to bromomethyl analogs. Computational studies (DFT) on similar systems suggest that electron-withdrawing chloro and methoxy groups direct coupling to the para position .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields often arise from variations in bromination efficiency. Systematic optimization of NBS stoichiometry (1.1–1.3 equiv) and reaction time (6–24 hrs) under controlled light exclusion is critical. Comparative studies using radical traps (e.g., TEMPO) can identify side reactions. Purity of the ethylene source in the alkylation step also impacts reproducibility, as impurities can lead to byproducts .

Q. How can substituent effects on reaction kinetics be quantified?

- Methodological Answer : Hammett σ constants (σₘ for methoxy, σₚ for chloro) and Taft steric parameters (Es for bromoethyl) can model electronic and steric contributions. Kinetic assays (e.g., SN2 displacement of bromide) under pseudo-first-order conditions, monitored via GC-MS or conductivity, provide rate constants. For example, methoxy’s +M effect may accelerate nucleophilic substitution at the bromoethyl site, while chloro’s –I effect could counteract this .

Q. What in vitro biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase panels) and antimicrobial susceptibility testing (AST) against Gram-positive/-negative bacteria (MIC/MBC determination) are recommended. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can identify IC₅₀ values. Prior studies on structurally related compounds (e.g., 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene) suggest dose-dependent antifungal activity against Candida spp., warranting similar protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.